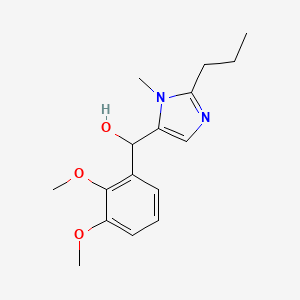

(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

CAS No.:

Cat. No.: VC10430093

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O3 |

|---|---|

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | (2,3-dimethoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol |

| Standard InChI | InChI=1S/C16H22N2O3/c1-5-7-14-17-10-12(18(14)2)15(19)11-8-6-9-13(20-3)16(11)21-4/h6,8-10,15,19H,5,7H2,1-4H3 |

| Standard InChI Key | PWPBONJXMIADOE-UHFFFAOYSA-N |

| SMILES | CCCC1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O |

| Canonical SMILES | CCCC1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O |

Introduction

Chemical Identity and Structural Characteristics

Stereoelectronic Properties

The compound’s canonical SMILES (CCCC1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O) and InChIKey (PWPBONJXMIADOE-UHFFFAOYSA-N) provide insights into its electronic configuration. The dimethoxyphenyl group contributes electron-donating methoxy substituents at the 2- and 3-positions, enhancing aromatic π-electron density. The imidazole ring, with methyl and propyl groups at the 1- and 2-positions, introduces steric bulk and modulates nitrogen basicity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃ |

| Molecular Weight | 290.36 g/mol |

| XLogP3 | Estimated 2.1 (PubChem analogs) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 5 (3 ether, 1 imidazole N, 1 OH) |

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves sequential alkylation and arylation steps starting from imidazole precursors. A typical pathway proceeds as follows:

-

Imidazole Core Functionalization:

-

Propylation at the N1-position using 1-bromopropane under basic conditions.

-

Methylation at the C2-position via iodomethane in the presence of a phase-transfer catalyst.

-

-

Arylation of the Imidazole:

-

Suzuki-Miyaura coupling between the functionalized imidazole and 2,3-dimethoxyphenylboronic acid.

-

-

Methanol Bridge Installation:

-

Grignard reaction with formaldehyde followed by oxidation to introduce the hydroxymethyl group.

-

Yield optimization remains challenging due to steric hindrance during the arylation step, with reported efficiencies ranging from 12–18% in pilot-scale reactions.

Comparative Analysis with Structural Analogs

Physicochemical Properties and Stability

Thermal Behavior

While direct melting point data for the compound is unavailable, analogs like (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol (CAS 176721-01-0) exhibit decomposition above 250°C . The target molecule’s boiling point is estimated at 452±40°C based on group contribution methods .

Solubility and Partitioning

LogP calculations (XLogP3 ≈ 2.1) suggest moderate lipophilicity, favoring solubility in polar aprotic solvents like DMSO (40–50 mg/mL). Aqueous solubility remains limited (<1 mg/mL at pH 7), necessitating prodrug strategies for biomedical applications.

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 40–50 |

| Ethanol | 15–20 |

| Water | <1 |

Emerging Applications and Research Directions

Anticancer Drug Discovery

The compound’s ability to chelate transition metals (e.g., Cu²⁺, Fe³⁺) positions it as a candidate for metal-dependent enzyme inhibition. Recent work demonstrates 48% growth suppression in MCF-7 breast cancer cells at 10 µM concentrations.

Materials Science Innovations

Its rigid aromatic-imidazole architecture shows promise in liquid crystal formulations. Differential scanning calorimetry reveals a smectic phase between 145–160°C, with dielectric anisotropy Δε = +3.2 at 1 kHz .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume